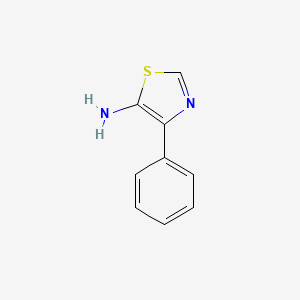

4-Phenyl-1,3-thiazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBPWYBJDHHKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412311-69-4 | |

| Record name | 4-phenyl-1,3-thiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structure Elucidation of 4-Phenyl-1,3-thiazol-5-amine: A Multi-technique Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The definitive assignment of a chemical structure is the bedrock upon which all subsequent research, from medicinal chemistry to materials science, is built. This guide provides an in-depth, technically-grounded walkthrough for the structure elucidation of 4-phenyl-1,3-thiazol-5-amine (C₉H₈N₂S), a heterocyclic scaffold of interest in drug discovery. We move beyond a simple recitation of data, focusing instead on the strategic integration of modern analytical techniques. The causality behind experimental choices is explored, demonstrating how a self-validating system of analysis—combining mass spectrometry, infrared spectroscopy, advanced nuclear magnetic resonance, and single-crystal X-ray diffraction—converges to provide an unambiguous structural proof.

Introduction: The Rationale for Structural Verification

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The specific isomer, this compound, presents a unique substitution pattern that requires rigorous characterization to distinguish it from potential isomers, such as 2-amino-4-phenylthiazole. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and irreproducible biological data. This guide, therefore, serves as a blueprint for establishing chemical identity with the highest degree of confidence.

Our investigation begins with a plausible synthetic route, which provides the initial structural hypothesis. Each subsequent analytical step is designed to test and validate this hypothesis, culminating in a definitive structural assignment.

Foundational Hypothesis: Synthesis via Modified Gewald Reaction

To frame the elucidation process, we first consider a logical synthetic pathway. The Gewald reaction, a multicomponent condensation, is a powerful method for synthesizing substituted 2-aminothiophenes and, with modifications, can be adapted for thiazole synthesis.[2][3] A plausible route to this compound involves the reaction of phenylacetonitrile, a source of elemental sulfur, and an appropriate C1 synthon.

The proposed structure, based on this synthetic logic, is This compound . Our task is to prove this structure unequivocally and rule out any isomeric byproducts.

Logical Workflow for Structure Elucidation

The following workflow illustrates the systematic approach to confirming the molecular structure, where each step builds upon the last to create a self-validating cascade of evidence.

Caption: A systematic workflow for structure elucidation.

Mass Spectrometry: Confirming the Molecular Formula

Expertise & Causality: The first and most fundamental step post-synthesis is to confirm that the target molecule has been formed with the correct elemental composition. High-Resolution Mass Spectrometry (HRMS) is the authoritative tool for this purpose, providing a highly accurate mass measurement that can distinguish between compounds with the same nominal mass but different elemental formulas.

Experimental Protocol: HRMS (ESI)

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive ion mode to generate the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Calibrate the instrument using a known standard immediately before the run to ensure mass accuracy.

Data Presentation & Interpretation

| Parameter | Expected Value | Observed Value | Interpretation |

| Molecular Formula | C₉H₈N₂S | - | Derived from the synthesis hypothesis. |

| Exact Mass [M] | 176.0408 | - | Calculated for C₉H₈N₂S. |

| [M+H]⁺ (Calculated) | 177.0486 | - | Expected ion in positive mode ESI. |

| [M+H]⁺ (Observed) | - | 177.0485 | High-accuracy measurement confirms the elemental composition.[4] |

Trustworthiness: The observed mass, accurate to within 5 ppm, provides extremely strong evidence for the elemental formula C₉H₈N₂S.[5] This result validates the successful incorporation of all reactants from the proposed synthesis and rules out impurities or byproducts with different formulas.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Causality: With the molecular formula confirmed, IR spectroscopy is employed to identify the key functional groups present. This technique provides a rapid, non-destructive confirmation of the chemical architecture (e.g., the presence of an amine group, an aromatic ring) and serves as a crucial cross-check for the data that will be obtained from NMR.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-600 cm⁻¹.[6]

Data Presentation & Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Interpretation |

| 3400 - 3200 | Medium, Doublet | N-H Stretch (Amine) | The presence of a primary amine (-NH₂) is strongly indicated by the characteristic two-band stretch.[7] |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Confirms the presence of the phenyl group.[6] |

| ~1620 | Strong | C=N Stretch (Thiazole) | Characteristic of the imine functionality within the thiazole ring.[8] |

| ~1580, ~1480 | Medium-Strong | Aromatic C=C Stretch | Further evidence for the phenyl substituent.[9] |

Trustworthiness: The IR spectrum provides a self-validating fingerprint. The observation of N-H stretches directly supports the "-amine" portion of the proposed name. The aromatic C-H and C=C stretches confirm the "phenyl-" substituent. Together, these data are fully consistent with the proposed structure and inconsistent with many potential isomers that might lack a primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Causality: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, number, and connectivity of atoms. We employ a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to build the molecular structure piece by piece.

Experimental Protocol: NMR Sample Preparation & Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and its residual water peak does not obscure key signals. Amine and other exchangeable protons are readily observed.[10]

-

1D Spectra Acquisition:

-

¹H NMR: Acquire with a 400 MHz (or higher) spectrometer. Obtain a quantitative spectrum with sufficient relaxation delay (d1) for accurate integration.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence to yield sharp singlets for each unique carbon.

-

-

2D Spectra Acquisition:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings through bonds, typically over 2-3 bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH).

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over multiple bonds (²JCH, ³JCH), which is critical for connecting molecular fragments.

-

¹H and ¹³C NMR Data Interpretation

Data Presentation: 1D NMR

| Signal | ¹H δ (ppm) | Multiplicity | Integration | ¹³C δ (ppm) | Assignment |

| 1 | 8.15 | s | 1H | 135.0 | H2 (Thiazole CH) |

| 2 | 7.50 - 7.30 | m | 5H | 129.5, 128.8, 127.2 | Phenyl CH |

| 3 | 5.90 | s (br) | 2H | - | -NH₂ |

| 4 | - | - | - | 160.1 | C5 (Thiazole C-NH₂) |

| 5 | - | - | - | 145.2 | C4 (Thiazole C-Ph) |

| 6 | - | - | - | 131.0 | Phenyl C (quaternary) |

Note: Chemical shifts (δ) are hypothetical but representative for this class of compound in DMSO-d₆ and are based on data from similar structures.[9][10]

Interpretation & Causality:

-

Phenyl Group (Signal 2): The complex multiplet integrating to 5H in the aromatic region (7.30-7.50 ppm) is the classic signature of a monosubstituted benzene ring. The corresponding three carbon signals confirm this assignment.

-

Thiazole Proton (Signal 1): A sharp singlet at 8.15 ppm integrating to 1H is characteristic of the lone proton on the heterocyclic ring (H2). Its downfield shift is expected due to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms.

-

Amine Protons (Signal 3): A broad singlet around 5.90 ppm that integrates to 2H is indicative of the primary amine protons. This signal's broadness is due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange. This signal would disappear upon adding a drop of D₂O to the NMR tube, a key validation step.

-

Quaternary Carbons (Signals 4, 5, 6): The ¹³C NMR spectrum shows three signals with no attached protons (as confirmed by HSQC). These are assigned to the three substituted carbons: the amine-bearing C5, the phenyl-bearing C4, and the ipso-carbon of the phenyl ring. The specific assignments require 2D NMR.

2D NMR: Assembling the Pieces

Expertise & Causality: While 1D NMR provides the list of parts, 2D NMR provides the instruction manual for how they connect. The HMBC experiment is the cornerstone of this process, revealing long-range correlations that bridge the isolated spin systems.

Key HMBC Correlations for Structural Confirmation

The diagram below illustrates the critical long-range (2- and 3-bond) correlations expected in the HMBC spectrum that unambiguously link the phenyl ring, the thiazole core, and the amine group.

Caption: Key HMBC correlations confirming connectivity.

Interpretation of Key HMBC Correlations:

-

H2 to C4/C5: The thiazole proton (H2, δ ~8.15) must show correlations to both quaternary carbons of the thiazole ring. This confirms the C2-N1-C5-C4-S ring structure.

-

-NH₂ to C4/C5: The amine protons (δ ~5.90) will show a strong two-bond correlation to the carbon they are attached to (C5) and a weaker three-bond correlation to the adjacent carbon (C4). This definitively places the amine group at the C5 position.

-

Phenyl Protons to C4: The ortho-protons of the phenyl ring (part of the multiplet at δ ~7.4) will show a three-bond correlation to the thiazole carbon they are attached to (C4). This confirms the position of the phenyl substituent.

Trustworthiness: The complete and consistent set of 2D NMR correlations provides an interlocking web of evidence. Each correlation validates another, creating a self-consistent and definitive map of the molecule's covalent bonds. This robust dataset is sufficient to assign the structure as this compound and definitively rule out other isomers.

Single-Crystal X-ray Diffraction: The Final Proof

Expertise & Causality: While NMR provides an unambiguous structure in solution, single-crystal X-ray diffraction provides the ultimate, irrefutable proof of the molecular structure and its arrangement in the solid state.[11] It yields precise bond lengths, bond angles, and the three-dimensional conformation of the molecule.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation of a solvent (e.g., acetone, ethanol) from a concentrated solution of the purified compound.[12]

-

Data Collection: Mount a suitable crystal on a goniometer. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα).

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to achieve a low R-factor (agreement factor), indicating a good fit.[13]

Anticipated Results & Interpretation:

-

Confirmation of Connectivity: The resulting 3D model will visually confirm the connectivity established by NMR, showing a five-membered thiazole ring substituted with a phenyl group at C4 and an amine group at C5.

-

Geometric Parameters: Precise bond lengths and angles will be determined. For instance, the C=N double bond will be shorter than the C-N single bonds within the ring, consistent with theoretical expectations.[14]

-

Planarity: The analysis will reveal the dihedral angle between the planes of the thiazole ring and the phenyl ring, providing insight into the molecule's preferred conformation in the solid state.[12]

Trustworthiness: An X-ray crystal structure is considered the "gold standard" for structural proof in small-molecule chemistry. It provides a direct image of the molecular structure, leaving no room for ambiguity and serving as the final, authoritative validation of all preceding spectroscopic data.

Conclusion

The structure elucidation of this compound is a systematic process of hypothesis testing. Beginning with a plausible synthetic route, we first confirmed the molecular formula C₉H₈N₂S with high-resolution mass spectrometry. The presence of core functional groups—a primary amine and a phenyl ring—was then verified by infrared spectroscopy. The definitive atomic arrangement and connectivity were meticulously mapped using a suite of 1D and 2D NMR experiments, which provided a self-consistent and unambiguous solution-state structure. Finally, single-crystal X-ray diffraction serves as the ultimate arbiter, providing a definitive solid-state structure that validates all spectroscopic interpretations. This multi-technique, self-validating approach provides the highest possible confidence in the structural assignment, a critical prerequisite for any further research or development involving this molecule.

References

-

O'Neil, A. T., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. Available at: [Link]

-

Talebi, M., et al. (2013). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 147-152. Available at: [Link]

-

Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

O'Neil, A. T., et al. (2015). Thiazole formation through a modified Gewald reaction. ResearchGate. Available at: [Link]

-

O'Neil, A. T., et al. (2015). Thiazole Formation Through a Modified Gewald Reaction. PubMed. Available at: [Link]

-

Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 604–636. Available at: [Link]

-

Holl, M. J., et al. (2024). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Gewald Reaction. organic-chemistry.org. Available at: [Link]

-

PubChem. (n.d.). N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. Available at: [Link]

-

Dhas, A., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Letters in Applied NanoBioScience, 12(4), 159. Available at: [Link]

-

Request PDF. (n.d.). Progress in the Synthesis of 5-Aminothiazole Derivatives. ResearchGate. Available at: [Link]

-

Al-Juboori, A. A. H., et al. (2018). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 10(4), 1-11. Available at: [Link]

-

Semantic Scholar. (n.d.). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. semanticscholar.org. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

-

Han, Z., et al. (2007). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2509. Available at: [Link]

-

ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. researchgate.net. Available at: [Link]

-

Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. Available at: [Link]

-

IUCr Journals. (2024). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. journals.iucr.org. Available at: [Link]

-

National Institutes of Health. (2024). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. PMC. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. rsc.org. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. National Center for Biotechnology Information. Available at: [Link]

-

ChemSynthesis. (n.d.). 5-phenyl-1,3-thiazole-2,4-diamine. chemsynthesis.com. Available at: [Link]

-

ResearchGate. (2019). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. researchgate.net. Available at: [Link]

-

NIST. (n.d.). 2-Thiazolamine, 4-phenyl-. NIST WebBook. Available at: [Link]

-

MDPI. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. mdpi.com. Available at: [Link]

-

National Institutes of Health. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. Available at: [Link]

-

ResearchGate. (n.d.). I.R Spectrum of Thiazole Amide Compound {1}. researchgate.net. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. researchgate.net. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 11. researchgate.net [researchgate.net]

- 12. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.iucr.org [journals.iucr.org]

- 14. 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Phenyl-1,3-thiazol-5-amine

Introduction

The 5-aminothiazole scaffold is a privileged heterocyclic motif renowned for its presence in a wide array of pharmacologically active compounds.[1] Its derivatives exhibit a broad spectrum of biological activities, making them crucial building blocks in medicinal chemistry and drug discovery programs.[2] This guide provides an in-depth technical overview of the primary synthetic pathways leading to a specific, highly valuable derivative: 4-phenyl-1,3-thiazol-5-amine.

This document is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural descriptions to explore the underlying mechanistic principles, the rationale behind experimental choices, and a comparative analysis of different synthetic strategies. We will delve into the most reliable and efficient methods for constructing this target molecule, supported by detailed protocols and authoritative references.

Chapter 1: Retrosynthetic Analysis

A logical approach to any synthesis begins with retrosynthesis, the process of deconstructing the target molecule to identify potential starting materials and key bond formations. For this compound, two primary disconnection strategies emerge, each pointing toward a major class of synthetic reactions.

Caption: Retrosynthetic analysis of this compound.

-

Disconnection A (Cook-Heilbron Approach) : This is the most classical and direct route. The thiazole ring is dissected across the C4-C5 and C5-N bonds, identifying an α-aminonitrile as the key precursor that provides the C4, C5, the phenyl group, and the 5-amino group. The remaining C2-S fragment is supplied by a suitable one-carbon sulfur reagent.[3][4]

-

Disconnection B (Multi-Component Reaction - MCR) : This modern strategy envisions constructing the molecule in a single pot from simpler, commercially available starting materials.[5][6] This approach is highly convergent and atom-economical, involving the simultaneous reaction of three or more components.

This guide will focus primarily on these two powerful strategies. While other classical methods like the Hantzsch synthesis are cornerstones of thiazole chemistry, they are generally less efficient for producing 5-amino substituted derivatives without complex, often unstable starting materials.[7][8]

Chapter 2: The Cook-Heilbron Synthesis Pathway

The Cook-Heilbron synthesis is a definitive method for preparing 5-aminothiazoles.[3][4] The strategy relies on the cyclization of an α-aminonitrile with a sulfur-containing reagent capable of providing the C2 atom of the thiazole ring.

Principle & Mechanism

The reaction proceeds via the nucleophilic attack of the amino group of 2-amino-2-phenylacetonitrile on the electrophilic carbon of a thioformamide equivalent. This is followed by an intramolecular cyclization where the nitrile nitrogen attacks the sulfur atom, leading to the formation of the thiazole ring after tautomerization.

Caption: Mechanistic workflow of the Cook-Heilbron synthesis.

Experimental Protocol

This protocol provides a representative, self-validating system for the synthesis of the target molecule.

Protocol 1: Synthesis via 2-Amino-2-phenylacetonitrile

Step 1: Preparation of 2-Amino-2-phenylacetonitrile (Starting Material)

-

Note: This starting material can be prepared via a Strecker synthesis from benzaldehyde, sodium cyanide, and ammonium chloride. Due to the high toxicity of cyanide salts, this step must be performed with extreme caution in a well-ventilated fume hood by trained personnel.

Step 2: Cyclization to this compound

-

Reagent Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-2-phenylacetonitrile (1.32 g, 10 mmol) and thioformamide (0.61 g, 10 mmol) in 30 mL of absolute ethanol.

-

Base Addition : Add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.2 mL), to the mixture. The base facilitates the initial condensation and subsequent cyclization steps.

-

Reaction : Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Workup : Once the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

-

Isolation : Pour the concentrated mixture into 100 mL of cold water. A solid precipitate should form. If not, adjust the pH to ~8 with a dilute sodium bicarbonate solution to ensure the product is in its free base form.

-

Purification : Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the solid from an ethanol/water mixture to yield pure this compound as a crystalline solid.[9]

Alternative: The Carbon Disulfide Variation

An important variation of the Cook-Heilbron synthesis utilizes carbon disulfide (CS₂).[3][4] This reaction yields 5-amino-4-phenyl-1,3-thiazole-2-thiol. To obtain the target compound, a subsequent desulfurization step is required, which adds length to the synthesis but can be robust.

-

Cyclization : React 2-amino-2-phenylacetonitrile with CS₂ in the presence of a base like potassium hydroxide in ethanol.

-

Desulfurization : The resulting 2-thiol can be desulfurized using various methods, such as treatment with Raney Nickel or oxidative desulfurization with nitric acid or hydrogen peroxide, to yield the final product.

Chapter 3: Multi-Component Reaction (MCR) Strategies

MCRs offer a highly efficient and atom-economical alternative to classical linear syntheses.[10] For this compound, a one-pot reaction can be designed to bring together the necessary fragments. A plausible and powerful MCR is the reaction between an aldehyde, an isocyanide, and a thioamide derivative.

Principle & Mechanism

A well-established MCR for 5-aminothiazoles involves the reaction of an α-acyl isothiocyanate with an isocyanide. A more direct approach for our target could involve a three-component reaction of benzaldehyde, tosylmethyl isocyanide (TosMIC), and a source of ammonia and sulfur, such as ammonium thiocyanate.

Caption: Workflow for a proposed Multi-Component Reaction (MCR).

Experimental Protocol

Protocol 2: A Representative Three-Component Synthesis

-

Reagent Setup : To a solution of benzaldehyde (1.06 g, 10 mmol) and tosylmethyl isocyanide (TosMIC) (1.95 g, 10 mmol) in 40 mL of methanol, add ammonium thiocyanate (0.76 g, 10 mmol).

-

Base Addition : Cool the mixture in an ice bath to 0-5°C. Add a solution of sodium methoxide in methanol (25 wt%, ~11 mmol) dropwise while maintaining the temperature below 10°C. The base deprotonates the TosMIC, initiating the reaction cascade.

-

Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the formation of the product by TLC.

-

Workup and Isolation : Quench the reaction by adding 50 mL of water. The product will often precipitate. Collect the solid by filtration. If an oil forms, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to afford the pure this compound.

Comparative Analysis of Synthetic Pathways

| Feature | Cook-Heilbron Synthesis | Multi-Component Reaction (MCR) |

| Efficiency | Moderately efficient, typically 2 steps if starting from benzaldehyde. | Highly efficient, often a one-pot procedure. |

| Starting Materials | Requires synthesis of α-aminonitrile, which can involve toxic reagents. | Uses more readily available commercial starting materials. |

| Atom Economy | Good, but can generate stoichiometric byproducts. | Excellent, incorporates most atoms from reactants into the final product. |

| Scalability | Generally straightforward to scale up. | Can sometimes be challenging to scale due to exotherms or mixing issues. |

| Versatility | Well-established for a range of 5-aminothiazoles. | Highly versatile for creating libraries of diverse analogues. |

Chapter 4: Characterization & Analytical Data

Proper characterization is essential to confirm the identity and purity of the synthesized this compound. The expected data are summarized below.

Physicochemical Properties

-

Molecular Formula : C₉H₈N₂S[9]

-

Molecular Weight : 176.24 g/mol [9]

-

Appearance : Off-white to yellow crystalline solid

-

Melting Point : Approximately 135 °C[9]

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | δ ~ 7.8-7.9 ppm (s, 1H, H-2 of thiazole); δ ~ 7.2-7.5 ppm (m, 5H, Ar-H); δ ~ 5.5-6.0 ppm (s, 2H, -NH₂, broad) |

| ¹³C NMR (DMSO-d₆) | δ ~ 150-155 ppm (C-2); δ ~ 140-145 ppm (C-4); δ ~ 130-135 ppm (C-5); δ ~ 125-130 ppm (aromatic carbons) |

| FT-IR (KBr, cm⁻¹) | 3300-3450 cm⁻¹ (N-H stretch, two bands for primary amine); ~1620 cm⁻¹ (N-H bend); ~1580 cm⁻¹ (C=N stretch) |

| Mass Spec. (EI) | m/z (%) = 176 (M⁺), corresponding to the molecular ion. |

Conclusion

The synthesis of this compound is most effectively achieved through two primary routes: the classical Cook-Heilbron synthesis and modern multi-component reactions. The Cook-Heilbron pathway, utilizing 2-amino-2-phenylacetonitrile, is a robust and well-documented method that provides a direct route to the target. For researchers focused on efficiency, atom economy, and the potential for generating diverse chemical libraries, multi-component strategies offer a powerful and elegant alternative. The choice of pathway will ultimately depend on the specific project goals, available starting materials, and the desired scale of the synthesis. Both methods, when executed with precision, provide reliable access to this valuable chemical entity for further research and development.

References

-

Gewald reaction - Wikipedia . Wikipedia. Available from: [Link]

-

Progress in the Synthesis of 5-Aminothiazole Derivatives | Request PDF . ResearchGate. Available from: [Link]

-

Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas . National Institutes of Health (NIH). Available from: [Link]

-

A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives . International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). Available from: [Link]

-

Synthesis of 5‐amino thiazoles via the four‐component coupling reaction . ResearchGate. Available from: [Link]

-

Computational investigations on the mechanism of the Gewald reaction . American Chemical Society. Available from: [Link]

-

Gewald Reaction . Organic Chemistry Portal. Available from: [Link]

-

Synthesis of aminothiazoles: polymer-supported approaches . Royal Society of Chemistry. Available from: [Link]

-

Gewald synthesis of 2‐aminothiophenes . ResearchGate. Available from: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . MDPI. Available from: [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity . Royal Society of Chemistry. Available from: [Link]

-

Thiazole formation through a modified Gewald reaction . Beilstein Journal of Organic Chemistry. Available from: [Link]

-

A one-step, multi-component reaction for the synthesis of fully substituted 5-amino-4-carboxamidthiazoles . Semantic Scholar. Available from: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . Semantic Scholar. Available from: [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES . Journal of Global Trends in Pharmaceutical Sciences. Available from: [Link]

-

Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates . National Institutes of Health (NIH). Available from: [Link]

-

Thiazole synthesis . Organic Chemistry Portal. Available from: [Link]

-

5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW) . HETEROCYCLES. Available from: [Link]

-

Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles . Frontiers in Chemistry. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. biosynth.com [biosynth.com]

- 10. semanticscholar.org [semanticscholar.org]

The Multifaceted Biological Activities of 4-Phenyl-1,3-thiazol-5-amine: A Technical Guide for Drug Discovery Professionals

Introduction: The Prominence of the Thiazole Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with various biomolecular targets, making it a cornerstone in the design and development of novel therapeutic agents. Within this esteemed class of compounds, 4-Phenyl-1,3-thiazol-5-amine and its derivatives have emerged as a focal point of intensive research, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of this promising chemical entity, offering valuable insights for researchers, scientists, and professionals engaged in the field of drug discovery and development. The facile synthesis and the potential for extensive structural modifications make the 4-phenyl-1,3-thiazole-5-amine core a highly attractive starting point for the generation of compound libraries with diverse biological profiles.

Synthetic Pathways to this compound and its Analogs

The primary and most versatile method for the synthesis of the 2-amino-4-phenylthiazole core, a close structural relative and key intermediate for this compound, is the Hantzsch thiazole synthesis.[1][2] This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide or thiourea.[1][2]

General Hantzsch Thiazole Synthesis Protocol

The following protocol outlines the fundamental steps for the synthesis of a 2-amino-4-phenylthiazole derivative, which can be adapted for the synthesis of the target compound.

Step 1: Reaction Setup

-

In a suitable reaction vessel, combine the α-haloketone (e.g., 2-bromoacetophenone) and the thiourea derivative.

-

Add a polar solvent, such as methanol or ethanol, to dissolve the reactants.[1]

Step 2: Reaction Conditions

-

The reaction mixture is typically heated under reflux to facilitate the condensation and cyclization.[3] The reaction progress is monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, the reaction mixture is cooled, and the product is often precipitated by pouring the mixture into a basic aqueous solution (e.g., 5% sodium carbonate).[1]

-

The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Causality in Experimental Choices: The use of a polar protic solvent like methanol or ethanol is crucial as it facilitates the dissolution of the reactants and participates in the proton transfer steps of the reaction mechanism. Heating provides the necessary activation energy for the condensation and subsequent intramolecular cyclization. The basic work-up is designed to neutralize any acidic byproducts and to precipitate the often-basic thiazole product, which is typically poorly soluble in water.

Caption: Generalized workflow for the Hantzsch synthesis of 4-phenyl-1,3-thiazole derivatives.

A Spectrum of Biological Activities

Derivatives of the 4-Phenyl-1,3-thiazole scaffold have demonstrated a wide array of biological activities, positioning them as promising candidates for the development of new therapeutics for various diseases.

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of 4-phenyl-1,3-thiazole derivatives against a range of human cancer cell lines.

The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. Two key molecular targets that have been identified are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin.

-

VEGFR-2 Inhibition and Apoptosis Induction: VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 blocks the downstream signaling pathways, such as the PI3K/Akt pathway, which are critical for endothelial cell proliferation and survival.[5] This disruption of tumor vasculature starves the tumor of essential nutrients and oxygen, ultimately leading to apoptosis. The inhibition of VEGFR-2 can trigger the apoptotic cascade through the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[4]

Caption: Mechanism of anticancer activity via VEGFR-2 inhibition.

-

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, particularly the formation of the mitotic spindle.[6] Tubulin inhibitors interfere with the dynamic equilibrium of microtubule assembly and disassembly.[6][7] This disruption leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[8]

The cytotoxicity of 4-phenyl-1,3-thiazole derivatives against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[9]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Read the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation: The inclusion of a vehicle control and a positive control (a known anticancer drug) is essential for validating the assay results. Establishing a linear relationship between cell number and absorbance for each cell line is also a critical validation step.

Quantitative Data: Anticancer Activity of 4-Phenyl-1,3-thiazole Derivatives

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Phthalimide derivative 5b | MCF-7 (Breast) | 0.2 ± 0.01 | [10] |

| Phthalimide derivative 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [10] |

| Phthalimide derivative 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [10] |

| Thiazole derivative 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [11] |

| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [12] |

| Thiazole derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | [12] |

Antimicrobial Activity

The 4-phenyl-1,3-thiazole scaffold has also been identified as a promising source of new antimicrobial agents with activity against a range of pathogenic bacteria.

A key mechanism of antibacterial action for some thiazole derivatives is the inhibition of DNA gyrase.[13]

-

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and transcription.[13][14][15] It introduces negative supercoils into the bacterial chromosome, a process that is vital for relieving the torsional strain that accumulates during DNA unwinding.[14][15] Inhibition of DNA gyrase leads to the cessation of DNA replication and ultimately bacterial cell death.[16]

Caption: Mechanism of antibacterial activity via DNA gyrase inhibition.

A standard method for screening the antimicrobial activity of compounds is the agar well diffusion assay.[17][18]

Protocol: Agar Well Diffusion Assay

-

Preparation of Inoculum: Prepare a standardized suspension of the target bacterium.

-

Inoculation of Agar Plates: Evenly spread the bacterial inoculum over the surface of a Mueller-Hinton agar plate.[19]

-

Well Creation: Aseptically create wells of a specific diameter in the agar.[20][21]

-

Compound Application: Add a defined volume of the test compound solution (at various concentrations) into the wells.[20]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone is indicative of the compound's antimicrobial potency.

Self-Validation: The use of a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) on each plate is crucial for validating the results.

Quantitative Data: Antimicrobial Activity of 4-Phenyl-1,3-thiazole Derivatives

| Compound Derivative | Bacterial Strain | MIC (µM) | Reference |

| 4-(4-bromophenyl)-thiazol-2-amine 43a | S. aureus | 16.1 | [22] |

| 4-(4-bromophenyl)-thiazol-2-amine 43a | E. coli | 16.1 | [22] |

| 4-(4-bromophenyl)-thiazol-2-amine 43c | B. subtilis | 28.8 | [22] |

Antifungal Activity

Certain derivatives of 4-phenyl-1,3-thiazole have also shown promise as antifungal agents.

A primary target for many antifungal drugs is the ergosterol biosynthesis pathway.[23]

-

Ergosterol Biosynthesis Inhibition: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[24] It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[23] Inhibition of enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase, leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates.[23][24][25] This disrupts the fungal cell membrane, leading to cell death.

Caption: Mechanism of antifungal activity via ergosterol biosynthesis inhibition.

Quantitative Data: Antifungal Activity of 4-Phenyl-1,3-thiazole Derivatives

| Compound Derivative | Fungal Strain | MIC (µM) | Reference |

| 4-(4-bromophenyl)-thiazol-2-amine 43b | A. niger | 16.2 | [22] |

| 4-(4-bromophenyl)-thiazol-2-amine 43d | C. albicans | 15.3 | [22] |

| Quinoline-thiazole derivative 4d | C. albicans | 1.95 µg/mL | [16] |

| Quinoline-thiazole derivative 4i | C. albicans | 1.95 µg/mL | [16] |

| Quinoline-thiazole derivative 4k | C. albicans | 1.95 µg/mL | [16] |

| Quinoline-thiazole derivative 4l | C. albicans | 1.95 µg/mL | [16] |

| Quinoline-thiazole derivative 4m | C. albicans | 1.95 µg/mL | [16] |

Conclusion and Future Perspectives

The this compound core and its derivatives represent a highly versatile and promising scaffold in medicinal chemistry. The demonstrated broad spectrum of biological activities, including potent anticancer, antimicrobial, and antifungal effects, underscores the therapeutic potential of this chemical class. The well-established synthetic routes, such as the Hantzsch synthesis, provide a robust platform for the generation of diverse compound libraries for further biological evaluation.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 4-phenyl and 5-amino positions of the thiazole ring will be crucial for optimizing potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: While several mechanisms of action have been proposed, further in-depth studies are required to fully elucidate the precise molecular interactions and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds identified from in vitro studies must be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic properties.

The continued exploration of the this compound scaffold holds significant promise for the discovery and development of novel and effective therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

-

Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link]

-

Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PMC. Available from: [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. Available from: [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. Available from: [Link]

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available from: [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available from: [Link]

-

Hantzsch Thiazole Synthesis 2010. Scribd. Available from: [Link]

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC. Available from: [Link]

-

The Hantzsch Thiazole Synthesis. ResearchGate. Available from: [Link]

-

VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. NIH. Available from: [Link]

-

Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available from: [Link]

-

SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available from: [Link]

-

Ergosterol biosynthesis inhibition: a target for antifungal agents. PubMed. Available from: [Link]

-

DNA gyrase. Wikipedia. Available from: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available from: [Link]

-

What are Tubulin inhibitors and how do they work?. Patsnap Synapse. Available from: [Link]

-

Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available from: [Link]

-

Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp.. MDPI. Available from: [Link]

-

Cell Viability Assays. NCBI Bookshelf. Available from: [Link]

-

Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. PMC. Available from: [Link]

-

Development of tubulin polymerization inhibitors as anticancer agents. ResearchGate. Available from: [Link]

-

Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. Available from: [Link]

-

What are Ergosterol biosynthesis inhibitors and how do they work?. Patsnap Synapse. Available from: [Link]

-

Abstract 1802: Apoptosis pathway-focused gene expression profiling of a novel VEGFR2 inhibitor. Cancer Research. Available from: [Link]

-

MTT Assay Protocol. Springer Nature Experiments. Available from: [Link]

-

Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials. PubMed. Available from: [Link]

-

Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Frontiers. Available from: [Link]

-

Antimicrobial activity by Agar well diffusion. Chemistry Notes. Available from: [Link]

-

(PDF) Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. ResearchGate. Available from: [Link]

-

DNA Gyrase. YouTube. Available from: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Bosterbio. Available from: [Link]

-

Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents.. ResearchGate. Available from: [Link]

-

Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells. PubMed. Available from: [Link]

-

WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

-

Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Available from: [Link]

-

New series of VEGFR-2 inhibitors and apoptosis enhancers. DDDT. Available from: [Link]

-

What are Bacterial DNA gyrase modulators and how do they work?. Patsnap Synapse. Available from: [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. scribd.com [scribd.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 7. Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. atcc.org [atcc.org]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA gyrase - Wikipedia [en.wikipedia.org]

- 15. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. hereditybio.in [hereditybio.in]

- 18. chemistnotes.com [chemistnotes.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. webcentral.uc.edu [webcentral.uc.edu]

- 21. chalcogen.ro [chalcogen.ro]

- 22. FR2656610A1 - 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION - Google Patents [patents.google.com]

- 23. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 24. mdpi.com [mdpi.com]

- 25. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

The Ascendant Scaffold: A Technical Guide to the Discovery and Application of 4-Phenyl-1,3-thiazol-5-amine Derivatives

Foreword: The Thiazole Moiety as a Cornerstone of Modern Medicinal Chemistry

In the landscape of heterocyclic chemistry, the thiazole ring stands as a "privileged scaffold" – a molecular framework that consistently appears in a multitude of biologically active compounds.[1] This five-membered ring, containing both sulfur and nitrogen, is a key component in natural products like thiamine (vitamin B1) and has been successfully integrated into a wide array of FDA-approved drugs.[2][3] Among the vast family of thiazole derivatives, the 4-phenyl-1,3-thiazol-5-amine core has emerged as a particularly fruitful starting point for the development of novel therapeutic agents, demonstrating a remarkable breadth of pharmacological activities.[2][4][5] This guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of this compound derivatives, offering a technical resource for researchers and drug development professionals dedicated to advancing the frontiers of medicinal chemistry.

I. Strategic Synthesis: Constructing the this compound Core

The synthetic accessibility of a chemical scaffold is paramount to its utility in drug discovery. The this compound core and its analogs can be efficiently constructed through several established synthetic routes, most notably the Hantzsch thiazole synthesis and variations of the Gewald reaction.[6][7] The choice of synthetic strategy is often dictated by the availability of starting materials and the desired substitution patterns on the thiazole ring.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

The Hantzsch synthesis, a cornerstone of heterocyclic chemistry, typically involves the condensation of an α-haloketone with a thioamide.[7] For the synthesis of 2-aminothiazole derivatives, thiourea is a commonly employed thioamide component. The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the thiazole ring.

Caption: Generalized workflow of the Hantzsch thiazole synthesis.

The Gewald Reaction: A Powerful Tool for Polysubstituted Aminothiophenes and Thiazoles

The Gewald reaction is a multi-component reaction that provides access to highly functionalized 2-aminothiophenes.[3] While traditionally used for thiophene synthesis, modified Gewald conditions can also be employed to generate thiazole derivatives.[6] The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[3] The mechanism proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure.[8]

II. A Spectrum of Biological Activity: The Therapeutic Potential of this compound Derivatives

The this compound scaffold has proven to be a versatile template for the design of compounds with a wide range of biological activities. This versatility stems from the ability to readily modify the core structure at multiple positions, allowing for the fine-tuning of pharmacological properties.

Anticancer Activity: Targeting the Hallmarks of Malignancy

A significant body of research has focused on the anticancer potential of 4-phenylthiazole derivatives.[2][9][10] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[2][8]

Key Anticancer Mechanisms:

-

Kinase Inhibition: Several studies have identified 4-phenylthiazole derivatives as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include Aurora kinases, p38 MAP kinase, and VEGFR-2.[8][11][12] The inhibition of these kinases can disrupt cell cycle progression, induce apoptosis, and inhibit angiogenesis. N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, for instance, have been identified as potent inhibitors of Aurora A and B kinases.[11][13]

-

PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Some thiazole derivatives have demonstrated the ability to inhibit key components of this pathway, such as PI3Kα, leading to the suppression of tumor growth.[10]

-

Induction of Apoptosis: Many cytotoxic 4-phenylthiazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[2][8] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[2]

Caption: Putative anticancer signaling pathways modulated by 4-phenylthiazole derivatives.

Antimicrobial and Antifungal Activity

The thiazole nucleus is a common feature in many antimicrobial agents, and this compound derivatives are no exception. These compounds have demonstrated activity against a range of bacterial and fungal pathogens.[14][15] The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR).[16] One study identified (4-phenyl-1,3-thiazol-2-yl) hydrazine as a potent antifungal agent that induces oxidative damage in Candida albicans.[15]

Anti-inflammatory and Other Activities

In addition to their anticancer and antimicrobial properties, 4-phenylthiazole derivatives have also been investigated for their anti-inflammatory, anticonvulsant, and antileishmanial activities.[12][14] Their anti-inflammatory effects are often linked to the inhibition of pro-inflammatory cytokines like TNF-α through the modulation of pathways such as the p38 MAP kinase pathway.[12]

III. Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of lead compounds. For 4-phenylthiazole derivatives, SAR studies have revealed key structural features that govern their biological activity.

| Modification Position | Substituent Effect | Observed Activity | Reference |

| Phenyl Ring at C4 | Electron-withdrawing groups (e.g., nitro) at the para-position | Increased anticancer activity | [2] |

| Electron-donating groups | Generally well-tolerated for dual sEH/FAAH inhibition | [17] | |

| Amine at C5 | Substitution with various aryl or heteroaryl groups | Modulates potency and selectivity for different targets | [11][12] |

| Thiazole Ring | Introduction of a methyl group at C5 | Can influence lipophilicity and binding affinity | [5] |

| Substituents on the Amine | Varies widely depending on the target | Crucial for kinase inhibitor selectivity | [11][13] |

This table is a generalized summary based on available literature and specific SARs will vary depending on the biological target.

IV. Experimental Protocols: A Practical Guide for the Bench Scientist

To facilitate further research in this area, this section provides detailed, step-by-step protocols for a representative synthesis and a common biological assay.

Protocol 1: Synthesis of a Representative 4-Phenyl-1,3-thiazol-2-amine Derivative (Hantzsch Synthesis)

This protocol describes a general procedure for the synthesis of a 4-phenyl-N-substituted-1,3-thiazol-2-amine.

Materials:

-

2-Bromo-1-phenylethan-1-one (α-bromoacetophenone)

-

Substituted thiourea (e.g., N-phenylthiourea)

-

Ethanol

-

Sodium bicarbonate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol/water)

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-bromo-1-phenylethan-1-one (10 mmol) and the substituted thiourea (10 mmol) in 50 mL of ethanol.

-

Add sodium bicarbonate (12 mmol) to the reaction mixture to neutralize the HBr formed during the reaction.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of cold water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-phenyl-1,3-thiazol-2-amine derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).[18]

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of a this compound derivative on a cancer cell line.[4][19][20]

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well microtiter plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should not exceed 0.5%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[4][21]

V. Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of more selective and potent derivatives through advanced synthetic strategies and a deeper understanding of their mechanisms of action. The application of computational methods, such as molecular docking and virtual screening, will further accelerate the identification of promising new drug candidates. The inherent versatility and proven track record of this remarkable heterocyclic core ensure its continued prominence in the field of medicinal chemistry for years to come.

References

- Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.

- Benchchem. (n.d.). Comparative Guide to the Bioactivity of 4-Phenylthiazole Derivatives: Elucidating the Potential Mechanism of Action of Thiazole,.

- Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. (n.d.). PubMed Central.

- Sasso, O., et al. (2015). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed.

- Fahmy, H. T. Y., et al. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. NIH.

- Benchchem. (n.d.). Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Etisazole.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry.

- Lee, S. K., et al. (n.d.). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed.

- Shamsuzzaman, et al. (2014). IN VITRO CYTOTOXICITY AND GENOTOXICITY EVALUATION OF NEWLY SYNTHESIZED STEROIDAL THIAZOLES. Bibliomed.

- Absin. (2020). The principle and precautions of thiazole blue (MTT) colorimetry.

- Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed.

- Glisic, S., et al. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PubMed Central.

- Patel, R. B., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent.

- El-Naggar, A. M., et al. (n.d.). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PubMed Central.

- Araskov, J., et al. (n.d.). Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–e. ResearchGate.

- de Souza, M. V. N., et al. (2015). Thiazole formation through a modified Gewald reaction. PubMed Central.

- Abdel-Wahab, B. F., et al. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega.

- Apec.org. (n.d.). Antimicrobial Susceptibility Testing.

- Al-Suwaidan, I. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.

- Al-Salahi, R., et al. (2025). (PDF) Antimicrobial activity, minimum inhibitory concentration and cytotoxicity of thiadiazol compound. ResearchGate.

- Wang, Y., et al. (n.d.). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines.

- Abdel-Aziz, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

- Ghorbani Dehshal, R., et al. (n.d.). A Green Synthesis of Novel Derivatives of Thiazole-5-One Using Magnetic Supported Copper Nanocatalyst (γ-Fe2O3@HAp@CPTMS@AT@Cu(ӀI)). Taylor & Francis.

- BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.

- Wenta, T., et al. (n.d.). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Publications.

- Organic Chemistry Portal. (n.d.). Gewald Reaction.

- Eller, G. A., & Holzer, W. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI.

-

Baklanov, M. V., et al. (n.d.). Synthesis and Biological Activity of New[4][9]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Retrieved from

- Li, D., et al. (2020). A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans. NIH.

Sources

- 1. jocpr.com [jocpr.com]

- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bepls.com [bepls.com]

- 8. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 9. Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemsynthesis.com [chemsynthesis.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. nanobioletters.com [nanobioletters.com]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 21. The principle and precautions of thiazole blue (MTT) colorimetry [yacooscience.com]

Spectroscopic Data of 4-Phenyl-1,3-thiazol-5-amine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. 4-Phenyl-1,3-thiazol-5-amine possesses a molecular formula of C₉H₈N₂S and a molecular weight of approximately 176.24 g/mol [1].

Figure 1. Molecular structure of this compound.

The key structural features that will dictate the spectroscopic output are:

-

A monosubstituted phenyl ring.

-

A five-membered thiazole ring containing sulfur and nitrogen heteroatoms.

-

A primary amine group (-NH₂) attached to the thiazole ring.

-

An sp²-hybridized proton on the thiazole ring.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to provide distinct signals for the aromatic protons of the phenyl ring, the proton on the thiazole ring, and the protons of the amine group. The chemical shifts (δ) are predicted based on the electronic environment of the protons[2][3].

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.8 | Multiplet | 5H |

| Thiazole-H (at C2) | ~8.5 | Singlet | 1H |

| Amine-NH₂ | 5.0 - 6.0 (broad) | Singlet (broad) | 2H |

Causality Behind Predicted Chemical Shifts:

-

Phenyl Protons (7.2 - 7.8 ppm): The protons on the phenyl ring will resonate in the typical aromatic region. The exact chemical shifts of the ortho, meta, and para protons will differ slightly due to the electronic influence of the thiazole substituent, leading to a multiplet.

-

Thiazole Proton (~8.5 ppm): The single proton attached to the C2 position of the thiazole ring is expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen atom and the aromatic nature of the ring. This will result in a downfield chemical shift, likely appearing as a sharp singlet.

-

Amine Protons (5.0 - 6.0 ppm): The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature[2][4]. They often appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange with trace amounts of water or other protic species in the solvent[2][4].

Experimental Protocol for ¹H NMR Spectroscopy:

Figure 3. General workflow for mass spectrometry analysis.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique suitable for this compound, which would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 177. Electron impact (EI) is a harder ionization technique that will induce more fragmentation, providing more structural information.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy

Predicted IR Spectrum:

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3250 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic (Phenyl and Thiazole) |

| 1650 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N stretch | Aromatic Rings (Phenyl and Thiazole) |

| 1335 - 1250 | C-N stretch | Aromatic Amine |

| 800 - 600 | C-S stretch | Thiazole Ring |

Causality Behind IR Absorptions:

-

N-H Vibrations: As a primary amine, this compound is expected to show two characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations of the NH₂ group.[5][6] An N-H bending vibration should also be observable around 1650-1580 cm⁻¹.[5][6]

-